molecular formula C7H8N2O2 B11919755 5-cyclopropoxypyridazin-3(2H)-one CAS No. 1346697-81-1

5-cyclopropoxypyridazin-3(2H)-one

Katalognummer: B11919755
CAS-Nummer: 1346697-81-1
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: YDLQAYPFRUNZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxypyridazin-3(2H)-one is a chemical building block based on the pyridazin-3(2H)-one scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . The pyridazinone heterocycle is a bi-nitrogen aromatic system known for its wide range of pharmacological activities, which include acting as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 inhibitors are investigated for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Beyond this, the pyridazin-3(2H)-one motif is found in compounds studied for anticancer, anti-hypertensive, antibacterial, anti-inflammatory, and antidepressant applications . The specific substitution at the 5-position with a cyclopropoxy group is designed to modulate the compound's physicochemical properties and interaction with biological targets, potentially influencing potency, selectivity, and metabolic stability. Researchers can utilize this derivative as a key synthetic intermediate to explore structure-activity relationships or to develop novel therapeutic agents targeting various disease pathways . The structural framework has been characterized using techniques such as FT-IR, NMR ( 1 H and 13 C), and mass spectrometry, ensuring reliable identification and quality control for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

1346697-81-1

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

4-cyclopropyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H8N2O2/c10-7-3-6(4-8-9-7)11-5-1-2-5/h3-5H,1-2H2,(H,9,10)

InChI-Schlüssel

YDLQAYPFRUNZOM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=O)NN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism

  • Activation : DEAD and PPh₃ generate a betaine intermediate, facilitating the deprotonation of cyclopropanol.

  • Nucleophilic Attack : The activated cyclopropoxide attacks the 5-position of the pyridazinone, displacing the hydroxyl group.

Optimization Insights

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

  • Yield : 65–78% after silica gel chromatography.

  • Challenges : Cyclopropanol’s instability necessitates in situ generation or use of stabilized derivatives.

Nucleophilic Aromatic Substitution

Direct substitution of a halogen at the 5-position with cyclopropoxide offers a scalable route.

Substrate Preparation

5-Bromo- or 5-chloropyridazin-3(2H)-one is synthesized via bromination/chlorination of the parent pyridazinone using N-bromosuccinimide (NBS) or POCl₃.

Reaction Conditions

  • Base : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) deprotonates cyclopropanol to generate cyclopropoxide.

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : 50–60%, with side products arising from ring-opening or overalkylation.

Transition Metal-Catalyzed Coupling

Copper-mediated Ullmann coupling enables ether formation under catalytic conditions.

Protocol Overview

5-Iodopyridazin-3(2H)-one reacts with cyclopropanol in the presence of CuI, 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

Key Parameters

  • Catalyst Loading : 10 mol% CuI.

  • Temperature : 110°C for 24 hours.

  • Yield : 70–75%, with superior regioselectivity compared to SNAr.

Cyclopropane Ring Construction Post-Functionalization

An alternative strategy involves introducing a propargyl ether at the 5-position, followed by cyclopropanation.

Propargyl Ether Formation

5-Hydroxypyridazin-3(2H)-one reacts with propargyl bromide under basic conditions (K₂CO₃, DMF).

Cyclopropanation via Corey-Chaykovsky Reaction

The propargyl ether undergoes [2+1] cycloaddition with trimethylsulfoxonium iodide (TMSI) and NaH in DMSO:

Propargyl ether+TMSINaH, DMSOCyclopropoxy product\text{Propargyl ether} + \text{TMSI} \xrightarrow{\text{NaH, DMSO}} \text{Cyclopropoxy product}

Yield : 55–60%, with competing alkyne polymerization.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Mitsunobu65–78Mild conditions, high selectivityCostly reagents, cyclopropanol instability
Nucleophilic Substitution50–60ScalableHigh temperature, side reactions
Ullmann Coupling70–75Catalytic, regioselectiveLong reaction time
Post-Functionalization55–60Modular designMulti-step, moderate efficiency

Industrial-Scale Considerations

For gram-scale synthesis, the Ullmann coupling method balances efficiency and cost. A representative procedure includes:

  • 5-Iodopyridazin-3(2H)-one (10 mmol) , cyclopropanol (12 mmol), CuI (1 mmol), 1,10-phenanthroline (2 mmol), and Cs₂CO₃ (20 mmol) in DMF (50 mL).

  • Reflux at 110°C for 24 hours.

  • Workup : Aqueous extraction, column chromatography (EtOAc/hexane).

  • Yield : 72% (1.1 g) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-pyridazin-3(2H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

    Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und potenzieller therapeutischer Wirkungen.

    Medizin: Die Erforschung ihrer pharmakologischen Eigenschaften könnte zur Entwicklung neuer Medikamente führen.

    Industrie: Ihre chemischen Eigenschaften können bei der Entwicklung neuer Materialien oder chemischer Prozesse genutzt werden.

Wirkmechanismus

Der Mechanismus, durch den 5-Cyclopropoxy-pyridazin-3(2H)-on seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die genauen beteiligten molekularen Zielstrukturen und Pfade müssten durch weitere Forschung geklärt werden.

Wissenschaftliche Forschungsanwendungen

5-cyclopropoxypyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 5-cyclopropoxypyridazin-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

Synthetic Accessibility : Methoxy and chloro derivatives are more straightforward to synthesize, while cyclopropoxy and multisubstituted pyridazines require optimized protocols .

Structure-Activity Relationships (SAR) : In DHODH inhibitors, bulky substituents like cyclopropoxy improve potency by filling hydrophobic pockets in the enzyme active site .

Crystallography : Substituents dictate solid-state behavior; for example, cyclopropoxy groups may disrupt π-π stacking seen in phenyl-substituted analogs .

Biologische Aktivität

5-Cyclopropoxypyridazin-3(2H)-one is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in drug development. Its molecular formula is C₈H₈N₂O, and it features a unique structural arrangement that contributes to its biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring fused with a cyclopropyl group. The cyclopropyl substitution may influence its reactivity and interactions with biological targets.

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 152.16 g/mol
IUPAC Name This compound
CAS Number 1346697-81-1

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Enzyme Inhibition : It may inhibit certain enzymes related to disease progression, which is crucial for developing therapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves a two-step process:

  • Dimroth Reaction : This reaction forms the pyridazine ring structure.
  • Amidation : This step introduces the cyclopropyl group, yielding the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly at micromolar concentrations, suggesting a dose-dependent effect on cancer cell growth .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli indicated that this compound exhibited notable antibacterial properties, with minimum inhibitory concentrations comparable to established antibiotics .
  • Mechanistic Studies :
    • Research involving enzyme assays revealed that the compound could inhibit specific kinases implicated in cancer metastasis, providing insights into its potential mechanisms of action .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridazine derivatives. Below is a comparison highlighting unique features:

Compound NameStructure TypeUnique Features
5-Methylpyridazin-3(2H)-onePyridazine derivativeMethyl group enhances lipophilicity
4-Cyclopropylpyridazin-3(2H)-onePyridazine derivativeDifferent substitution pattern
1-(Cyclopropyl)pyrazolePyrazole derivativeExhibits different biological activities

The distinct cyclopropyl substitution on the pyridazine ring of this compound may influence its reactivity and biological interactions differently compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropoxypyridazin-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyridazinone derivatives typically involves cyclocondensation, nucleophilic substitution, or oxidation-reduction steps. For this compound, cyclopropoxylation of a pyridazine precursor (e.g., 3-hydroxypyridazine) using cyclopropyl bromide under basic conditions (e.g., NaH/DMF) is a plausible route . Key parameters include:
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : 60–80°C optimizes reaction kinetics without decomposition.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve cyclopropoxide ion availability.
    Comparative yield data for analogous compounds (e.g., 6-phenylpyridazin-3(2H)-one derivatives) suggest yields of 60–80% under optimized conditions .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The cyclopropoxy group exhibits characteristic protons as a multiplet at δ 0.5–1.2 ppm, while pyridazine ring protons resonate at δ 6.5–8.5 ppm. For example, in 5-methoxy-2-methylpyridazin-3(2H)-one, pyridazine-H appears at δ 7.15 .
  • ¹³C NMR : Cyclopropoxy carbons appear at δ 5–15 ppm; carbonyl (C=O) at δ 160–170 ppm.
  • IR : A strong C=O stretch near 1675 cm⁻¹ and C-O-C (ether) at ~1100 cm⁻¹ confirm functional groups .

Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?

  • Methodological Answer : Pyridazinones generally exhibit moderate solubility in polar solvents (ethanol, DMSO) and poor solubility in water. Stability testing should include:
  • pH dependence : Hydrolysis of the cyclopropoxy group may occur under acidic/alkaline conditions.
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Thermal stability : TGA/DSC analysis can identify decomposition temperatures (e.g., ~200°C for similar compounds) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact regioselectivity in functionalizing pyridazinone derivatives?

  • Methodological Answer : Regioselectivity in pyridazinone reactions (e.g., electrophilic substitution) depends on:
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, favoring substitution at electron-deficient positions (e.g., C-4 in pyridazinone) .
  • Catalysts : Lewis acids (e.g., AlCl₃) direct electrophiles to electron-rich sites. For example, in 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one synthesis, sodium ethoxide promotes nucleophilic addition .
  • Case Study : Transition metal-free cascade reactions using t-BuOK in THF yield isoquinolinone derivatives, demonstrating solvent-dependent pathways .

Q. What mechanistic insights explain contradictory yields reported for cyclopropoxylation reactions under varying conditions?

  • Methodological Answer : Discrepancies in yields may arise from:
  • Byproduct formation : Competing hydrolysis of cyclopropyl bromide to cyclopropanol in aqueous conditions.
  • Steric effects : Bulky substituents on pyridazinone hinder nucleophilic attack. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps.
  • Catalyst deactivation : Sodium hydride may aggregate in non-polar solvents, reducing efficacy.

Q. How can structure-activity relationship (SAR) studies guide the design of pyridazinone-based inhibitors?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at C-5 to enhance electrophilicity for covalent binding. For example, 5-chloro derivatives show improved bioactivity in kinase inhibition .
  • Side-chain engineering : Cyclopropoxy groups enhance metabolic stability compared to methoxy groups.
  • Computational modeling : DFT calculations predict charge distribution and binding affinity to target proteins (e.g., cyclooxygenase-2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.